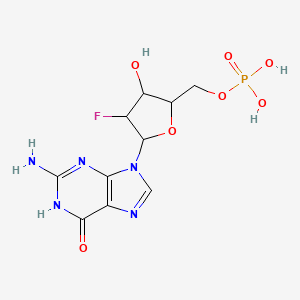

5'-Guanylic acid, 2'-deoxy-2'-fluoro-

Description

Significance of Nucleotide Analogs in Advanced Molecular Biology Research

Nucleotide analogs, which are synthetic compounds structurally similar to the natural building blocks of DNA and RNA, are indispensable tools in modern molecular biology and medicine. wikipedia.org Their utility stems from their ability to mimic natural nucleotides, allowing them to be incorporated into nucleic acids or to interact with enzymes involved in nucleotide metabolism. wisdomlib.org This mimicry enables researchers to probe and understand fundamental biochemical processes. By incorporating analogs into DNA or RNA, scientists can study the effects on replication, transcription, and translation, thereby gaining insights into the mechanisms of these critical cellular functions.

Furthermore, nucleotide analogs have significant therapeutic applications, serving as the basis for numerous antiviral and anticancer drugs. wisdomlib.orgnih.gov These compounds can interfere with viral replication or inhibit the proliferation of cancer cells by acting as chain terminators during nucleic acid synthesis or by inhibiting key enzymes like DNA and RNA polymerases. nih.gov In the laboratory, nucleotide analogs are essential reagents in a variety of techniques, including PCR and DNA sequencing. For instance, fluorescently labeled nucleotide analogs are used to detect the incorporation of specific bases during sequencing reactions.

Overview of 2'-Ribose Modifications: Structural and Functional Paradigms

The 2'-position of the ribose sugar in a nucleotide is a frequent target for chemical modification, profoundly influencing the structure and function of nucleic acids. oup.comnih.gov Modifications at this position can alter the sugar's conformational preference, known as the sugar pucker. The ribose can exist in two main conformations: C3'-endo, which is characteristic of A-form helices like those found in double-stranded RNA, and C2'-endo, which is typical of B-form DNA helices. nih.gov

Historical Development and Academic Impact of 2'-Deoxy-2'-fluoro-Nucleotide Investigations

The investigation of 2'-fluoro-modified nucleotides dates back to 1961 with the first synthesis of 2'-deoxy-2'-fluorouridine. oup.com A pivotal discovery in the following years was that these analogs exhibit remarkable stability against degradation by nucleases. oup.com This resistance to enzymatic breakdown, coupled with their ability to form stable duplexes with target RNA strands, sparked significant academic and commercial interest. nih.gov

This led to the synthesis of a series of 2'-deoxy-2'-fluoro nucleosides with different nucleobases. oup.com Researchers began to explore their potential in various therapeutic strategies. Initially tested in antisense applications, 2'-fluoro-modified oligonucleotides were shown to be nuclease-resistant compounds with high affinity and specificity for RNA targets. nih.govbiosyn.com This foundational work paved the way for their evaluation in the burgeoning fields of RNA interference (RNAi), where they are used in small interfering RNAs (siRNAs), and in the development of highly stable aptamers for diagnostic and therapeutic purposes. nih.gov The unique properties of 2'-fluoro-modified nucleotides have made them a cornerstone of nucleic acid chemistry and drug discovery.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13FN5O7P |

|---|---|

Molecular Weight |

365.21 g/mol |

IUPAC Name |

[5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H13FN5O7P/c11-4-6(17)3(1-22-24(19,20)21)23-9(4)16-2-13-5-7(16)14-10(12)15-8(5)18/h2-4,6,9,17H,1H2,(H2,19,20,21)(H3,12,14,15,18) |

InChI Key |

ZTDPJNQLNRZPCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)F)N=C(NC2=O)N |

Origin of Product |

United States |

Enzymatic Processing and Nuclease Resistance

A key advantage of 2'-fluoro-modified nucleotides is the enhanced resistance they confer upon oligonucleotides against degradation by nucleases. oup.comcreative-biolabs.com This stability is crucial for in vivo applications, where unmodified RNA and DNA molecules are rapidly broken down. iu.educreative-biolabs.com For example, 2'-fluoro-modified aptamers have a significantly longer half-life in serum compared to their unmodified counterparts. creative-biolabs.com Oligonucleotides containing 2'-fluoro modifications have also been shown to be resistant to specific endoribonucleases like RNaseT1. oup.com

The enzymatic synthesis of 2'-fluoro-modified nucleic acids requires polymerases that can efficiently accept the modified nucleotide triphosphates as substrates. While some natural polymerases can incorporate these analogs, modified enzymes, such as mutants of T7 RNA polymerase or Taq DNA polymerase, often exhibit better performance. nih.govnih.gov For instance, UlTma DNA polymerase has been identified as effective for incorporating 2'-fluoronucleotides in Sanger sequencing reactions. oup.comnih.gov

Enzymatic Recognition and Biochemical Interactions of 5 Guanylic Acid, 2 Deoxy 2 Fluoro and Its Analogs

Substrate Properties and Incorporation by Nucleic Acid Polymerases

The substitution of the 2'-hydroxyl group with a fluorine atom in nucleotide analogs like 2'-deoxy-2'-fluoro-5'-guanylic acid alters the sugar pucker conformation and the molecule's electronic properties. This modification affects how the nucleotide is recognized and processed by nucleic acid polymerases.

The ability of 2'-deoxy-2'-fluoro-nucleoside triphosphates (2'-F-dNTPs) to act as substrates for RNA polymerases has been a subject of detailed investigation. Studies with Escherichia coli RNA polymerase have shown varied results depending on the specific analog and reaction conditions. For instance, 2'-deoxy-2'-fluorouridine-5'-triphosphate (B1207582) (dUflTP) was able to substitute for UTP in the E. coli RNA polymerase system when manganese ions (Mn++) were used as the divalent cation instead of magnesium ions (Mg++), achieving a transcription level that was 55% of that with the natural UTP. nih.gov In contrast, 2'-deoxy-2'-fluoroadenosine 5'-triphosphate (AfTP) was a very poor substrate, being incorporated at a rate less than 1% of that of ATP, and it also acted as a potent inhibitor of poly(AU) synthesis. nih.gov

Bacteriophage T7 RNA polymerase (T7 RNAP) has been shown to successfully incorporate 2'-fluoro-modified nucleotides into RNA transcripts. nih.goveurx.com.pl This polymerase can synthesize full-length transcripts of up to 2500 nucleotides using these analogs, although the process can sometimes be accompanied by premature termination, resulting in shorter fragments. nih.gov The efficiency of incorporation can be lower compared to natural ribonucleotides, as reflected in kinetic parameters. For example, the Michaelis-Menten kinetics for the incorporation of 2'-fluoro-2'-deoxyuridine and 2'-fluoro-2'-deoxycytidine by T7 RNAP have been determined, indicating they are recognized as substrates. nih.gov T7 RNAP variants have been engineered to more efficiently incorporate 2'-fluoro modified nucleotides, which is particularly useful for synthesizing nuclease-resistant RNA aptamers and siRNAs. eurx.com.plroboklon.com

Table 1: Incorporation of 2'-Fluoro-Nucleotide Analogs by RNA Polymerases

| Polymerase | Analog | Substrate Capability | Key Findings | Citations |

| E. coli RNA Polymerase | 2'-deoxy-2'-fluorouridine-5'-triphosphate (dUflTP) | Yes (with Mn++) | Replaced UTP with 55% efficiency compared to the natural substrate. | nih.gov |

| E. coli RNA Polymerase | 2'-deoxy-2'-fluoroadenosine 5'-triphosphate (AfTP) | Very Poor | Incorporation rate was <1% of ATP; also acted as a mixed-type inhibitor. | nih.gov |

| T7 RNA Polymerase | 2'-fluoro-2'-deoxyuridine/cytidine triphosphates | Yes | Incorporated into full-length transcripts, but with some premature termination. | nih.gov |

| Modified T7 RNA Polymerase | 2'-fluoro-pyrimidines (2'F-CTP, 2'F-UTP) | High Efficiency | Engineered enzyme efficiently synthesizes 2'F-pyrimidine modified RNA with high yield. | roboklon.com |

Viral RNA-dependent RNA polymerases (RdRps) are primary targets for antiviral nucleoside analogs. The 2'-deoxy-2'-fluoro modification, often combined with other substitutions like a 2'-C-methyl group, plays a crucial role in the development of potent inhibitors.

For the Hepatitis C Virus (HCV), the NS5B polymerase is the key replicative enzyme. uw.edu Nucleoside analogs such as β-d-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) are phosphorylated within the cell to their active triphosphate form. nih.gov The triphosphate of a related uridine (B1682114) analog, β-d-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate (RO2433-TP), is a potent inhibitor of the HCV RdRp. sigmaaldrich.com These analogs act as defective substrates for the polymerase, leading to the termination of the growing viral RNA chain. uw.edumdpi.com The triphosphate form of PSI-6130 is a competitive inhibitor of the HCV NS5B polymerase. sigmaaldrich.com

In the case of Crimean-Congo hemorrhagic fever virus (CCHFV), another virus that relies on an RdRp for replication, 2'-deoxy-2'-fluorocytidine (B130037) has been identified as a highly potent inhibitor. researchgate.netnih.govselleckchem.com In cell-based assays, it demonstrated an efficacy approximately 200 times greater than that of ribavirin, a broad-spectrum antiviral. nih.govnih.gov This potent activity is attributed to its conversion to the triphosphate form, which then interferes with the function of the CCHFV RdRp.

Table 2: Activity of 2'-Fluoro-Nucleoside Analogs Against Viral RdRps

| Virus | Polymerase | Compound | Potency (EC50) | Mechanism | Citations |

| Hepatitis C Virus (HCV) | NS5B | PSI-6130 | Potent | Competitive inhibitor, nonobligate chain terminator. | nih.govsigmaaldrich.com |

| Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | RdRp | 2'-deoxy-2'-fluorocytidine | 61 ± 18 nM | Potent inhibitor of viral replication. | researchgate.netnih.govnih.gov |

| Influenza Virus | Transcriptase | 2'-deoxy-2'-fluoroguanosine (B44010) triphosphate | Ki = 1.0 µM | Competitive inhibitor, chain terminator. | nih.gov |

Interaction with Human DNA Polymerases

The selectivity of nucleoside analogs is critical, and their interaction with human polymerases determines their potential for host toxicity. In vitro studies have shown that 2'-F-nucleoside 5'-triphosphates are generally poor substrates and not inhibitors for human DNA polymerases. nih.gov For example, when tested with human polymerases, no significant obligate or non-obligate chain termination was observed. nih.gov Similarly, polymers containing 2'-fluoro-2'-deoxyadenylic acid were poorly recognized by human DNA polymerase alpha. nih.gov This poor interaction with host cell DNA polymerases contributes to a favorable safety profile for therapeutic applications of 2'-fluoro-modified oligonucleotides. nih.gov However, some thermostable DNA polymerases, such as Pfu (exo-), Vent (exo-), Deep Vent (exo-), and UlTma, have been found to incorporate 2'-fluoronucleotides with reasonable efficiency, which is useful for the enzymatic synthesis of modified nucleic acids. nih.gov

Mechanisms of Enzymatic Inhibition by 2'-Deoxy-2'-fluoro-Nucleotides

The introduction of the 2'-fluoro group imparts unique inhibitory properties to nucleotides, primarily by affecting polymerase action and, in some cases, interactions with other enzymes like ribonucleases.

The triphosphate of 2'-deoxy-2'-fluoroguanosine acts as a competitive inhibitor of the influenza virus transcriptase, with a reported Ki of 1.0 µM. nih.gov This competitive inhibition arises from the analog's ability to bind to the polymerase's active site, competing with the natural substrate, GTP. Upon incorporation into the nascent viral RNA chain, it acts as a chain terminator, preventing further elongation and thus blocking virus transcription. nih.gov

In other systems, the mode of inhibition can be more complex. For example, 2'-deoxy-2'-fluoroadenosine 5'-triphosphate was found to exert a mixed-type inhibition on E. coli RNA polymerase. nih.gov

For viral RdRps, chain termination is a common mechanism of action for 2'-modified nucleosides. mdpi.com For instance, 2'-deoxy-2'-α-fluoro-β-C-methylcytidine triphosphate (the active form of R7128) inhibits flaviviruses by acting as a transcription terminator. mdpi.com The steric clash caused by the 2'-methyl group after incorporation is thought to prevent the binding of the next incoming nucleotide triphosphate. mdpi.com While the 2'-fluoro group itself does not directly block the 3'-hydroxyl required for phosphodiester bond formation, its influence on the sugar conformation and interaction within the active site can lead to what is known as non-obligate chain termination. sigmaaldrich.com

The 2'-fluoro modification also affects how nucleic acids interact with ribonucleases (RNases). An investigation using 1H-NMR spectroscopy on the interaction between RNase T1 and a non-hydrolyzable substrate analog, 2'-deoxy-2'-fluoroguanylyl-(3'-5')uridine (B12707490) (GfpU), provided detailed mechanistic insights. nih.gov In the complex with RNase T1, the 2'-deoxy-2'-fluoroguanosine (Gfp) portion of the analog adopts a syn conformation around the glycosidic bond and a 3'-endo pucker in the ribose moiety. nih.gov A significant finding was the effect on His-40, a key catalytic residue in the enzyme's active site. The formation of the complex with GfpU caused the resonance of the His-40 C2 proton to shift upfield by as much as 1 ppm, indicating that this histidine residue becomes unprotonated in the complex. nih.gov This observation supports a catalytic mechanism where His-40, rather than Glu-58, functions as a Lewis base. nih.gov

Advanced Applications in Nucleic Acid Biotechnology and Mechanistic Biology

Engineering Enhanced Nuclease Stability in 2'-Fluoro-Modified Oligonucleotides

A primary challenge for the therapeutic and diagnostic use of natural oligonucleotides is their rapid degradation by nucleases present in biological fluids like serum. nih.gov The introduction of a 2'-fluoro (2'-F) modification is a well-established strategy to overcome this limitation, significantly extending the half-life of nucleic acid-based molecules. rsc.org

Resistance to Serum Nucleases and Intracellular Degradation Pathways

Oligonucleotides containing 2'-deoxy-2'-fluoro-guanosine and other 2'-fluoro-modified nucleosides exhibit remarkable resistance to degradation by both exonucleases and endonucleases found in serum and within cells. nih.govsdu.dk Unmodified RNA is particularly susceptible to nucleases that recognize the 2'-hydroxyl group to initiate cleavage. nih.govsigmaaldrich.com By replacing this reactive hydroxyl group with a fluorine atom, the resulting oligonucleotide becomes a poor substrate for these enzymes. nih.gov This modification has been shown to prolong the plasma half-life of oligonucleotides from mere minutes to several hours or even days, a critical feature for therapeutic agents. rsc.orgkhanacademy.org For instance, studies have demonstrated that while unmodified aptamers can have a half-life of only seconds in human serum, their 2'-fluoro-modified counterparts can last for hours. ekb.eg This enhanced stability is crucial for maintaining the structural and functional integrity of the oligonucleotide, allowing it to reach and interact with its intended target in a biological system.

Structural Determinants of Nuclease Protection

The nuclease resistance conferred by the 2'-fluoro modification is rooted in its stereoelectronic properties. The highly electronegative fluorine atom mimics the inductive effect of the natural 2'-hydroxyl group but lacks its hydrogen-bond donating capability and nucleophilicity, which are often exploited by nuclease active sites. rsc.org

Crucially, the 2'-fluoro substituent forces the ribose sugar to adopt a C3'-endo pucker, a conformation characteristic of A-form helices, which is the structure typically adopted by RNA duplexes. rsc.orgnih.gov This contrasts with the C2'-endo pucker found in B-form DNA. nih.gov The stabilization of the C3'-endo conformation pre-organizes the oligonucleotide into a rigid, A-like helical structure. rsc.orgnih.gov This conformation is sterically less favorable for the active sites of many nucleases, particularly DNases, which are optimized to bind and cleave the more flexible B-form duplex. nih.govsdu.dk By locking the sugar into this specific pucker, the 2'-fluoro modification effectively shields the phosphodiester backbone from enzymatic attack. nih.govnih.gov

Utilization in Aptamer Discovery and Design

Aptamers are short, single-stranded DNA or RNA molecules that fold into specific three-dimensional structures to bind targets with high affinity and specificity. The inclusion of 2'-deoxy-2'-fluoro-guanylic acid and other 2'-fluoro-modified nucleotides has become a cornerstone of modern aptamer development, yielding molecules with superior drug-like properties. umich.edu

Strategies for In Vitro Selection of 2'-Fluoro-Modified RNA Aptamers

The primary method for discovering aptamers is Systematic Evolution of Ligands by EXponential enrichment (SELEX). biosynth.com To generate aptamers with built-in nuclease resistance, modified nucleotides like 2'-fluoro-2'-deoxyguanosine triphosphate (2'-F-dGTP) can be directly incorporated into the initial random oligonucleotide library. umich.edunih.gov This process, often called 2'-F-modified-SELEX, involves using engineered polymerases capable of accepting and incorporating these modified substrates during the amplification steps of the selection process.

By including 2'-fluoro-pyrimidines (2'-F-dUTP and 2'-F-dCTP) and sometimes 2'-fluoro-purines in the SELEX library, the resulting aptamers are inherently stable against nucleases, bypassing the need for post-selection modification which can sometimes disrupt the aptamer's structure and function. nih.gov This approach allows for the direct selection of functional molecules that are already optimized for stability in biological environments. biosynth.com For example, a 2'-F modified RNA aptamer targeting prostate-specific membrane antigen (PSMA) was developed using this strategy, leading to a stable therapeutic candidate. ekb.eg

Functional Consequences of 2'-Fluoro Modifications on Aptamer Binding Specificity and Affinity

Beyond conferring nuclease resistance, the 2'-fluoro modification often enhances the binding properties of aptamers. The rigid, pre-organized A-form helical structure can lead to more defined three-dimensional folding, which can result in improved shape-complementarity with the target molecule. This often translates to higher binding affinity (lower dissociation constant, Kd) and increased specificity compared to unmodified counterparts.

For example, a 2'-fluoro-modified aptamer against the S1 protein of SARS-CoV-2 showed a Kd of 3.1 ± 1.0 nM, an over 10-fold improvement compared to the 34 ± 11 nM Kd of the unmodified version. Similarly, aptamers selected with 2'-F pyrimidines against keratinocyte growth factor (KGF) exhibited picomolar affinity (Kd = 0.3–3 pM), which was significantly stronger than the best 2'-amino-modified aptamer (Kd = 0.4 nM). ekb.eg In some cases, the presence of the 2'-fluoro group is essential for high-affinity binding; replacing it with a natural 2'-hydroxyl group after selection can lead to a dramatic loss of affinity, indicating the fluoro group itself may participate in crucial interactions or is necessary to maintain the required binding conformation.

| Target | Modification | Dissociation Constant (Kd) | Reference |

|---|---|---|---|

| SARS-CoV-2 S1 Protein | Unmodified | 34 ± 11 nM | |

| SARS-CoV-2 S1 Protein | 2'-Fluoro | 3.1 ± 1.0 nM | |

| Keratinocyte Growth Factor (KGF) | 2'-Amino | 0.4 nM | ekb.eg |

| Keratinocyte Growth Factor (KGF) | 2'-Fluoro | 0.3 - 3 pM | ekb.eg |

| Human Complement C5 | 2'-Fluoro (Initial SELEX) | 20 - 40 nM | ekb.eg |

| Human Complement C5 | 2'-Fluoro (Biased SELEX) | 2 - 5 nM | ekb.eg |

| HIV-1 Integrase (IN) | 2'F-ANA | 50 - 100 pM |

Development of 2'-Fluoro-Modified Probes for Chemical Biology (e.g., Click Chemistry-compatible analogs)

The stability and structural predictability of 2'-fluoro-modified oligonucleotides make them excellent scaffolds for the development of advanced probes for chemical biology. A particularly powerful approach for creating such probes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and specific covalent linkage of a reporter molecule (like a fluorophore or biotin) to an oligonucleotide.

To make 2'-deoxy-2'-fluoro-guanylic acid-containing oligonucleotides compatible with click chemistry, a reactive handle—either an azide (B81097) or a terminal alkyne—must be incorporated into the nucleoside structure. Synthetic strategies have been developed to introduce these functionalities onto nucleosides without interfering with oligonucleotide assembly. For instance, an alkyne group can be attached to the C8 position of purines or the C5 position of pyrimidines via a Sonogashira cross-coupling reaction. A recent study demonstrated the synthesis of a 5-(octa-1,7-diynyl)uracil 2′-deoxy-2′-fluoroarabinonucleic acid (FANA) triphosphate, which contains a "click handle" and can be incorporated into oligonucleotides by polymerases. rsc.org The resulting modified polymers were shown to undergo efficient click conjugation with azide-functionalized molecules. rsc.org Similarly, methods exist for the synthesis of 3'-O-triazole modified guanosine-5'-O-monophosphate via click chemistry, showcasing the feasibility of attaching moieties to the sugar.

By synthesizing a 2'-deoxy-2'-fluoro-guanosine phosphoramidite (B1245037) that contains an alkyne or azide group, it becomes possible to build custom probes. Once the oligonucleotide is synthesized, the click handle can be reacted with a complementary azide- or alkyne-tagged molecule of interest. This enables the creation of highly stable, specifically labeled probes for a wide range of applications, including cellular imaging, affinity-based protein isolation, and diagnostics.

Investigation of Unintended Cellular Effects of 2'-Fluoro-Modified Oligonucleotides

The incorporation of 2'-fluoro (2'-F) modifications into synthetic oligonucleotides is a common strategy to enhance their binding affinity to target molecules and increase nuclease resistance. oup.comnih.govidtdna.comgenelink.comglenresearch.com However, beyond their intended therapeutic or research applications, these modifications can trigger unintended cellular consequences, including the degradation of specific proteins and the induction of cellular stress pathways. oup.comnih.gov These off-target effects are significant as they can confound experimental results and contribute to cellular toxicity. oup.comnih.gov Such deleterious effects have been observed across different cell types and species and appear to be independent of the oligonucleotide's sequence, the specific positions of the 2'-F modifications, the method of delivery, or the intended mechanism of action. nih.govnih.gov

Mechanistic Study of Protein Degradation (e.g., Drosophila behavior/human splicing (DBHS) family proteins P54nrb, PSF, PSPC1)

Research has revealed that oligonucleotides containing 2'-fluoro modifications can lead to the rapid, non-specific degradation of the Drosophila behavior/human splicing (DBHS) family of proteins. oup.comnih.gov This family includes the Non-POU domain-containing octamer-binding protein (P54nrb/NONO), the splicing factor, proline- and glutamine-rich (PSF), and the paraspeckle component 1 (PSPC1). oup.comoup.comnih.gov These proteins are multifunctional, playing critical roles in numerous cellular processes such as transcription, RNA splicing, DNA repair, and the regulation of apoptosis. oup.comnih.gov

The degradation of DBHS proteins is initiated by the introduction of 2'-F-modified phosphorothioate (B77711) oligonucleotides (PS-ASOs) into cells. nih.govnih.gov Studies have shown that even a small number of 2'-F-modified nucleotides, as few as four, are sufficient to trigger this protein reduction. oup.comnih.gov The mechanism does not involve the downregulation of the corresponding messenger RNAs (mRNAs); levels of P54nrb and PSF mRNAs remain unchanged, indicating that the effect occurs at the post-transcriptional level. oup.comresearchgate.net Further investigation has demonstrated that the stability of the P54nrb and PSF proteins is significantly decreased in the presence of 2'-F-modified oligonucleotides. researchgate.net The half-lives of both P54nrb and PSF, which are normally greater than 12 hours, were reduced to 6 hours or less upon treatment with 2'-F-PS-ASOs. researchgate.net

The primary pathway for this protein loss is proteasome-mediated degradation. oup.comnih.govresearchgate.net When cells treated with 2'-F-PS-ASOs were also treated with a proteasome inhibitor (MG132), the degradation of P54nrb and PSF was at least partially rescued. researchgate.net This indicates that the 2'-F modification prompts the cell's own protein disposal machinery to target these essential proteins. researchgate.net A key factor in this process appears to be the preferential binding of 2'-F-modified oligonucleotides to DBHS proteins, particularly P54nrb, which is thought to be at least partially responsible for their subsequent degradation. oup.comnih.gov This interaction is stronger compared to oligonucleotides with other modifications like 2'-O-methoxyethyl (2'-MOE) or constrained-ethyl (cEt). nih.govoup.comresearchgate.net The reduction is not limited to P54nrb and PSF; the third member of the DBHS family, PSPC1, is also significantly reduced in cells treated with various 2'-F-containing oligonucleotides. oup.comresearchgate.net This general reduction of DBHS proteins has been observed in multiple cell lines, including HeLa and A431 cells. oup.comresearchgate.net

| Protein Family | Affected Proteins | Inducing Agent | Mechanism | Key Findings |

|---|---|---|---|---|

| Drosophila behavior/human splicing (DBHS) | P54nrb (NONO), PSF, PSPC1 | 2'-Fluoro-modified phosphorothioate oligonucleotides (2'-F-PS-ASOs) | Proteasome-mediated degradation |

- Reduction is independent of oligonucleotide sequence or delivery method. nih.gov |

Elucidation of Cellular Stress Responses (e.g., DNA double-strand breaks)

The degradation of the DBHS protein family by 2'-fluoro-modified oligonucleotides has a direct and severe consequence on genomic integrity, leading to significant cellular stress. oup.com A primary manifestation of this stress is the accumulation of DNA double-strand breaks (DSBs). oup.comnih.gov The DBHS proteins, including P54nrb, PSF, and PSPC1, are known to be functionally involved in the DNA damage repair pathway. oup.comoup.com Their simultaneous depletion impairs the cell's ability to mend DSBs, resulting in their accumulation. oup.comnih.gov

Elevated levels of DSBs were observed in cells treated with 2'-F-modified oligonucleotides, a phenomenon not seen in cells treated with oligonucleotides having the same sequence but with 2'-MOE modifications. oup.comnih.gov This demonstrates that the DNA damage is a direct result of the 2'-F modification-induced loss of DBHS proteins, rather than an off-target effect of the oligonucleotide sequence itself or the phosphorothioate backbone. oup.com The accumulation of DSBs is a major contributor to the cytotoxicity observed with 2'-F-modified oligonucleotides, leading to a severe impairment in cell proliferation and ultimately, cell death. oup.comnih.govnih.gov

Beyond the direct DNA damage, the introduction of 2'-F-modified oligonucleotides can trigger broader cellular stress responses. In vivo studies have shown that 2'-F gapmer PS-ASOs can induce the activation of the p53 pathway, a central regulator of cellular responses to stress, including DNA damage. nih.govoup.comresearchgate.net This activation, along with observed liver necrosis and apoptosis, underscores the significant systemic stress caused by these modifications. nih.govoup.com Furthermore, cellular stress can trigger the formation of a stress-induced response complex (SIRC), which includes proteins like Ago-1 and Ago-2, and is responsible for shuttling small nucleic acids, including therapeutic oligonucleotides, into the nucleus. pnas.org This suggests that the very stress induced by the oligonucleotides might alter their subcellular trafficking, potentially exacerbating their unintended nuclear effects. pnas.org

| Stress Response | Inducing Agent | Mechanism | Consequences |

|---|---|---|---|

| DNA Double-Strand Breaks (DSBs) | 2'-Fluoro-modified oligonucleotides | Impairment of DSB repair pathway due to depletion of DBHS proteins (P54nrb, PSF, PSPC1). oup.comnih.gov |

- Accumulation of genomic DNA damage. oup.com |

| p53 Pathway Activation | 2'-Fluoro gapmer PS-ASOs | Response to significant cellular stress and DNA damage.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE-QaiUZoRtRPFFI3t5CgfL5HKCHaTvdoiwXaOXeqt32JbmxPmiRYBLgAk-10EuDkL_EBV6tygj_y0eGcmiLnkD6fVciovG33PEK_W2UzPB-DeA4hK08E4YhAjJpFBWzSw7dyTt)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG8p3ow_RFfSuZ0HqOf26FMkyx03VTUc_cmAzs3a6nMyuluffxwTiG8-RwO4nRDduVbNmPKnFfQmXCoNOpXs_lSbs05rN5CQzRzqHF9rFf-bobt52y1SNOn9aM80L_x2KrQo_TvS_KS2AIJka_40A_AvNrRD58Hy_FM1rgCzPWM-HH9jwKzhmEIAvjvsHX5eWKCX0X6pPBXdUXD-GTK24JD0Oc-txXO__mx514ADFyk6ZEOJfeHZerocKnOhYs2EQgDOFMejLFoewDTShx_BebEU0ymhTG0cpitIDTMtRqCxtweU7YDPugWTdmCMq08TJ15LooZECtXS2_aEVBpM9XM7MEAeY9OZ2IN18hv-DBaImCe97qgxSsEYwhyg2A%3D)] | - Downregulation of metabolic pathways.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE-QaiUZoRtRPFFI3t5CgfL5HKCHaTvdoiwXaOXeqt32JbmxPmiRYBLgAk-10EuDkL_EBV6tygj_y0eGcmiLnkD6fVciovG33PEK_W2UzPB-DeA4hK08E4YhAjJpFBWzSw7dyTt)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG8p3ow_RFfSuZ0HqOf26FMkyx03VTUc_cmAzs3a6nMyuluffxwTiG8-RwO4nRDduVbNmPKnFfQmXCoNOpXs_lSbs05rN5CQzRzqHF9rFf-bobt52y1SNOn9aM80L_x2KrQo_TvS_KS2AIJka_40A_AvNrRD58Hy_FM1rgCzPWM-HH9jwKzhmEIAvjvsHX5eWKCX0X6pPBXdUXD-GTK24JD0Oc-txXO__mx514ADFyk6ZEOJfeHZerocKnOhYs2EQgDOFMejLFoewDTShx_BebEU0ymhTG0cpitIDTMtRqCxtweU7YDPugWTdmCMq08TJ15LooZECtXS2_aEVBpM9XM7MEAeY9OZ2IN18hv-DBaImCe97qgxSsEYwhyg2A%3D)] - Contributes to hepatotoxicity in vivo.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE-QaiUZoRtRPFFI3t5CgfL5HKCHaTvdoiwXaOXeqt32JbmxPmiRYBLgAk-10EuDkL_EBV6tygj_y0eGcmiLnkD6fVciovG33PEK_W2UzPB-DeA4hK08E4YhAjJpFBWzSw7dyTt)][ oup.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHAk7UZgUeNMBdQVW-XKVQtHYkDJyTcL1Bus54ClqCqH00dGzOyjorXJBkteeoVTiJS5vhIaO3PMpZZW2CFTa-Wf5PXdTe37lfgEmW7cB7koZtEdnOaR6LyNcjLn0hovaOSpvSWcWJfyxFYh_F75rRviw%3D%3D)] |

Emerging Research Directions and Methodological Innovations

Rational Design of Novel 2'-Fluoro-Nucleotide Analogs for Biochemical Interrogation

The rational design of 2'-fluoro-nucleotide analogs is driven by the need for sophisticated molecular probes to investigate complex biological systems. The introduction of the 2'-fluoro group is a deliberate strategy to create oligonucleotides that mimic the structure of RNA while offering superior stability. chemgenes.comoup.com This modification locks the sugar pucker into a C3'-endo conformation, characteristic of A-form RNA helices, which leads to a significant increase in the thermal stability of duplexes with complementary RNA strands. glenresearch.comoup.com

The synthesis of these analogs is a key aspect of their design. A common approach involves the use of a protected 2-amino-6-chloropurine (B14584) arabinoside, which is treated with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 2'-position. nih.gov Subsequent chemical steps convert the modified nucleoside into a phosphoramidite (B1245037) building block, ready for incorporation into synthetic oligonucleotides. nih.goviu.edu This synthetic versatility allows for the creation of a wide range of custom probes for biochemical studies.

A significant application of these analogs is in the field of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. jenabioscience.com The fluorine atom serves as a highly sensitive NMR probe, as there is no background ¹⁹F signal in biological systems. nih.gov By incorporating 2'-deoxy-2'-fluoroguanosine (B44010) or other fluorinated guanosine (B1672433) analogs into oligonucleotides, researchers can directly observe conformational changes and molecular interactions. nih.govresearchgate.net For example, 8-trifluoromethyl-2′-deoxyguanosine has been used as a ¹⁹F NMR probe to study the transition of DNA from the B-form to the Z-form under physiological conditions. nih.gov

Table 1: Properties Conferred by 2'-Fluoro Modification on Guanylic Acid-Containing Oligonucleotides

| Property | Description | Scientific Rationale | Citation |

| Increased Thermal Stability | Enhances the melting temperature (Tm) of duplexes with RNA targets. | The electronegative fluorine atom favors a C3'-endo sugar pucker, pre-organizing the backbone for A-form helical geometry, which is more stable. | glenresearch.comnih.gov |

| Nuclease Resistance | Increases the half-life of oligonucleotides in biological fluids. | The 2'-fluoro group provides steric hindrance that makes the phosphodiester backbone less susceptible to cleavage by nucleases. | chemgenes.comnih.gov |

| RNA Mimicry | Adopts an A-form helical structure similar to RNA. | The C3'-endo sugar conformation is characteristic of RNA, allowing these analogs to bind tightly and specifically to RNA targets. | chemgenes.comoup.com |

| Biochemical Probe | Can be used for structural and functional studies. | The fluorine atom can be directly observed by ¹⁹F NMR, providing a tool to monitor molecular structure and interactions without perturbing the system. | jenabioscience.comnih.gov |

High-Resolution Structural Determination Techniques for 2'-Fluoro-Nucleic Acid Complexes (e.g., X-ray Crystallography, Advanced NMR)

Determining the precise three-dimensional structure of nucleic acids containing 2'-deoxy-2'-fluoroguanosine is essential for understanding their function. High-resolution techniques like X-ray crystallography and advanced NMR spectroscopy are the primary tools for this purpose. nih.govnih.gov

Table 2: Average Helical Parameters for an L-DNA 8mer (5'-GUFGTACAC-3')

| Parameter | L-DNA (with 2'-F-U) | D-DNA (control) |

| Rise (Å) | 3.10 | 3.17 |

| Roll (°) | 7.12 | 6.91 |

| Slide (Å) | -1.13 | -1.15 |

| Tilt (°) | 5.22 | 5.46 |

| Shift (Å) | 0.39 | 0.43 |

| Twist (°) | -33.02 | 31.98 |

| Data adapted from a study on fluoro-modified L-type DNA. iu.edu |

Advanced NMR Spectroscopy offers a powerful solution-state complement to solid-state crystallographic methods. Two-dimensional (2D) NMR experiments, such as ¹H-¹H, ¹H-¹³C, ¹H-¹⁵N, and ¹H-³¹P, are used to create a "structural fingerprint" of the oligonucleotide. nih.govbruker.com These techniques allow for the assignment of resonances and the determination of through-bond and through-space connectivities, which define the molecule's conformation. The incorporation of the 2'-fluoro group provides an additional, powerful NMR handle. ¹H-¹⁹F heteronuclear experiments can directly probe the local environment around the fluorine atom, while ¹⁹F NMR itself is highly sensitive to conformational changes and intermolecular interactions due to the large chemical shift dispersion of the ¹⁹F nucleus. jenabioscience.comnih.govoup.com

Computational Approaches to Predict and Analyze 2'-Fluoro-Nucleotide Behavior and Interactions

Computational methods, particularly molecular dynamics (MD) simulations, have become indispensable for predicting and analyzing the behavior of modified nucleotides like 2'-deoxy-2'-fluoroguanosine. nih.gov These simulations provide a dynamic view of nucleic acid structure and interactions at an atomic level, complementing the static pictures from crystallography and the averaged information from NMR. arturorobertazzi.it

MD simulations can model the behavior of a 2'-fluoro-modified oligonucleotide in a virtual box of water and ions, mimicking physiological conditions. nih.govnih.gov By applying a physics-based force field (such as the Amber ff99 or ff94), the trajectory of each atom can be calculated over time, revealing conformational dynamics, solvent interactions, and binding events. nih.gov For guanine-containing sequences, simulations are particularly useful for studying the complex structures of G-quadruplexes and their interactions with ligands. nih.govresearchgate.net

These computational approaches allow researchers to:

Predict Conformational Preferences: Simulations can confirm that the 2'-fluoro substitution stabilizes the C3'-endo sugar pucker, which is a key determinant of the A-form helix.

Analyze Duplex Stability: Free energy calculations, such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), can be used to estimate the energetic contributions of the 2'-fluoro modification to the stability of a DNA or RNA duplex. nih.gov

Study Molecular Interactions: Simulations can model the precise interactions between a 2'-fluoro-oligonucleotide and its target, revealing the roles of hydrogen bonding, stacking interactions, and solvent effects. researchgate.net This is crucial for the rational design of antisense oligonucleotides or siRNAs, where understanding the binding to the target mRNA is paramount.

Table 3: Computational Methods for Analyzing 2'-Fluoro-Nucleotides

| Method | Application | Insights Gained | Citation |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms in a solvated environment over time. | Provides information on conformational dynamics, structural stability, and solvent interactions. | nih.govnih.gov |

| Free Energy Calculations (e.g., MM-PBSA) | Estimates the free energy of binding or conformational changes. | Quantifies the stability of duplexes and ligand-DNA/RNA complexes. | nih.gov |

| Quantum Mechanics (QM/MM) | Treats a small, critical region with high-level quantum mechanics and the rest of the system with classical mechanics. | Provides highly accurate descriptions of electronic effects, such as those involved in enzymatic reactions or charge transfer. | arturorobertazzi.it |

| Systematic Conformational Search | Explores the potential energy surface to find low-energy conformations. | Identifies stable structures of flexible regions, such as single-stranded loops in G-quadruplexes. | nih.gov |

Strategies for Modulating or Minimizing Non-Specific Cellular Interactions of 2'-Fluoro-Oligonucleotides

A significant challenge in the application of modified oligonucleotides is the potential for non-specific interactions with cellular components, which can lead to off-target effects. Research has shown that oligonucleotides containing 2'-fluoro modifications can sometimes induce the degradation of certain proteins, such as P54nrb and PSF, independent of the oligonucleotide's sequence. nih.govnih.gov This highlights the need for strategies to modulate or minimize these unintended interactions.

Several approaches have been developed to enhance the specificity of 2'-fluoro-oligonucleotides, particularly in the context of siRNA therapeutics:

Chemical Modification: The introduction of additional chemical modifications can mitigate off-target effects. For example, incorporating a 2'-O-methyl (2'-OMe) group at position 2 of the siRNA guide strand has been shown to reduce miRNA-like off-target silencing without compromising on-target activity. eclipsebio.comnih.govplos.org This modification is thought to weaken the binding of the siRNA "seed region" to unintended mRNA targets. plos.org

Pooling Strategies: Instead of using a single high-concentration siRNA, a pool of multiple siRNAs targeting different sites on the same mRNA can be used. nih.gov This approach lowers the concentration of any individual siRNA, thereby reducing the likelihood of its specific off-target signature reaching a threshold to cause an effect. sitoolsbiotech.com

Concentration Optimization: Off-target effects are often concentration-dependent. plos.org Simply using the lowest possible concentration of the 2'-fluoro-oligonucleotide that still achieves the desired biological effect is a straightforward and effective strategy for minimizing non-specific interactions. plos.orgsitoolsbiotech.com

Rational Sequence Design: Computational algorithms can be used to screen and select oligonucleotide sequences that have a lower predicted probability of binding to off-target transcripts. These algorithms filter out sequences containing common motifs or those with significant complementarity to the 3' UTRs of known off-target genes. sitoolsbiotech.com

These strategies, often used in combination, are crucial for refining the design of 2'-fluoro-oligonucleotides to ensure their activity is directed specifically to the intended molecular target.

Q & A

Q. What synthetic methodologies are commonly employed for 2'-deoxy-2'-fluoro-modified guanylic acid derivatives, and how do their yields compare?

The synthesis typically involves fluorination of the ribose moiety using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor®. For example, DAST-mediated fluorination of protected nucleosides yields 2'-deoxy-2'-fluoro derivatives with moderate to high efficiency (40–70% yields) . Selectfluor® is preferred for radiofluorination in positron emission tomography (PET) tracers, enabling direct electrophilic fluorination without intermediate drying steps . Key steps include protecting the sugar hydroxyl groups, fluorination, and subsequent deprotection.

Q. Which analytical techniques are critical for verifying the structural integrity and purity of 2'-deoxy-2'-fluoro nucleosides?

- Nuclear Magnetic Resonance (NMR): 1H/19F NMR confirms regioselective fluorination and sugar puckering (e.g., C3'-endo vs. C2'-endo conformers) .

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Validates purity and quantifies metabolites in biological matrices (e.g., plasma) .

- X-ray Crystallography: Resolves 3D conformational changes induced by fluorine substitution .

Q. What are the primary biomedical applications of 2'-deoxy-2'-fluoro-modified guanylic acid derivatives?

These derivatives enhance RNA-targeting therapeutics, including:

- siRNA and Antisense Oligonucleotides: Improved binding affinity to RNA targets via fluorine-induced stabilization of the C3'-endo sugar pucker .

- PET Imaging: Radiolabeled analogs (e.g., [18F]FAC) track nucleoside uptake in tumors .

Advanced Research Questions

Q. How does the 2'-fluoro modification influence RNA duplex stability compared to 2'-O-methyl or unmodified analogs?

The 2'-fluoro group stabilizes RNA duplexes by promoting a C3'-endo sugar conformation, increasing binding affinity (ΔTm = +2–5°C vs. unmodified RNA). This contrasts with 2'-O-methyl modifications, which stabilize via hydrophobic interactions but may reduce RNase H activity. Fluorine’s electronegativity also introduces a pseudohydrogen bond (C-H···F) between the 2'-F and nucleobase H8, further enhancing duplex stability .

Q. What methodological strategies resolve contradictions in thermodynamic data for 2'-fluoro-modified oligonucleotides?

Discrepancies in melting temperature (Tm) or binding affinity arise from sequence context or buffer conditions. To address this:

- Molecular Dynamics (MD) Simulations: Model fluorine’s impact on hydration and base stacking .

- Isothermal Titration Calorimetry (ITC): Quantifies enthalpy-driven vs. entropy-driven binding .

- Comparative Studies: Use internal controls (e.g., unmodified duplexes) to normalize experimental variability .

Q. How do 2'-fluoro substitutions alter nucleoside pharmacokinetics and serum stability?

Fluorine reduces enzymatic degradation by serum nucleases (e.g., half-life increases from <1 hr to >24 hr in human serum). Stability is assessed via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.